molecular formula C14H10BrClN2O2 B14203978 Benzamide, 5-bromo-2-[(4-chlorobenzoyl)amino]- CAS No. 847799-17-1

Benzamide, 5-bromo-2-[(4-chlorobenzoyl)amino]-

Katalognummer: B14203978
CAS-Nummer: 847799-17-1
Molekulargewicht: 353.60 g/mol
InChI-Schlüssel: DVCYLXCJTJZTBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, 5-bromo-2-[(4-chlorobenzoyl)amino]- is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of bromine and chlorine atoms, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 5-bromo-2-[(4-chlorobenzoyl)amino]- typically involves the reaction of 5-bromo-2-aminobenzamide with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure controls to optimize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Benzamide, 5-bromo-2-[(4-chlorobenzoyl)amino]- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the halogens.

    Oxidation Reactions: Products include quinones or other oxidized derivatives.

    Reduction Reactions: Products include amines or other reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Benzamide, 5-bromo-2-[(4-chlorobenzoyl)amino]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Benzamide, 5-bromo-2-[(4-chlorobenzoyl)amino]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methoxybenzyl 5-bromo-2-chlorobenzamide: Similar in structure but with a methoxy group instead of a benzoyl group.

    5-Bromo-2-chlorobenzoic acid: Lacks the amide group but shares the bromine and chlorine substituents.

Uniqueness

Benzamide, 5-bromo-2-[(4-chlorobenzoyl)amino]- is unique due to its specific combination of bromine, chlorine, and benzoyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.

Eigenschaften

CAS-Nummer

847799-17-1

Molekularformel

C14H10BrClN2O2

Molekulargewicht

353.60 g/mol

IUPAC-Name

5-bromo-2-[(4-chlorobenzoyl)amino]benzamide

InChI

InChI=1S/C14H10BrClN2O2/c15-9-3-6-12(11(7-9)13(17)19)18-14(20)8-1-4-10(16)5-2-8/h1-7H,(H2,17,19)(H,18,20)

InChI-Schlüssel

DVCYLXCJTJZTBK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)Br)C(=O)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.